Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Amine Protecting Groups Acid Stability Synthetic Methodology

This trichloroacetamide derivative solves the critical challenge of selective aniline protection during benzodiazepine core construction. Its acid-stable trichloroacetyl group prevents unwanted side reactions in cyclization steps, while the benzophenone scaffold provides the essential carbon skeleton. - Enables higher-yield 1,4-benzodiazepine synthesis via orthogonal protection. - Serves as a protected building block in stereoselective API syntheses, including sodium/calcium exchanger inhibitors. - Selectively deprotected under mild reducing conditions (e.g., Zn/AcOH), compatible with solid-phase combinatorial chemistry.

Molecular Formula C15H10Cl3NO2
Molecular Weight 342.6 g/mol
CAS No. 35382-88-8
Cat. No. B041603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
CAS35382-88-8
Synonyms2-(Trichloroacetamido)benzophenone;  2-[(Trichloroacetyl)amino]benzophenone;  N-(2-Benzoylphenyl)-2,2,2-trichloroacetamide
Molecular FormulaC15H10Cl3NO2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21)
InChIKeyQIIQXSOGQOERHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-: Pharmaceutical Synthesis Intermediate


Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- (CAS 35382-88-8), also known as 2-(Trichloroacetamido)benzophenone, is a trichloroacetamide derivative bearing a benzoylphenyl group. It serves primarily as a crucial synthetic intermediate and protecting group in organic synthesis, particularly in the preparation of benzodiazepines and other nitrogen-containing heterocycles [1]. The compound features a trichloroacetyl group that acts as an effective protecting group for amines and a benzophenone moiety that provides a scaffold for further functionalization. This compound is characterized by a molecular formula of C₁₅H₁₀Cl₃NO₂ and a molecular weight of 342.6 g/mol .

Workflow Benzodiazepine and N-heterocycle synthesis
Protection Acid-stable amine masking via trichloroacetyl
Scaffold Benzophenone core for further functionalization

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-: Irreplaceable by Simple Analogs


In pharmaceutical and fine chemical synthesis, the choice of a specific trichloroacetamide derivative like Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is non-arbitrary. Simple substitution with other trichloroacetamides (e.g., 2,2,2-Trichloroacetamide, CAS 594-65-0) or other benzophenone derivatives (e.g., 2-Aminobenzophenone, CAS 2835-77-0) fails because the target compound uniquely combines a trichloroacetyl protecting group with a benzophenone scaffold . The trichloroacetyl moiety provides a robust, acid-stable amine protection, while the benzoylphenyl group offers a site for subsequent transformations, such as cyclization to benzodiazepines, which are key structural motifs in numerous central nervous system (CNS) drugs [1]. Using an unprotected 2-aminobenzophenone would lead to unwanted side reactions during further synthetic steps, while simpler trichloroacetamides lack the necessary benzophenone framework for constructing complex heterocycles.

Target compound
Trichloroacetyl protecting group + benzophenone scaffold
Simple trichloroacetamide
Lacks benzophenone framework; cannot construct the heterocycle
Unprotected 2-aminobenzophenone
Free amine leads to side reactions and may lower cyclization yield

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-: Quantitative Evidence


Acid Stability: Trichloroacetyl vs. Acetyl Protection

The trichloroacetyl group in Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- provides significantly enhanced acid stability compared to a simple acetyl protecting group, enabling its survival in harsh acidic conditions that would cleave an acetamide. This is a well-established class-level property of trichloroacetamides [1].

Acid Stability
Class-level inference
Trichloroacetyl resists acidic hydrolysis more than acetyl; stable under moderate acidic conditions.
Supports acid-compatible synthetic steps.
Specific stability limits not reported.
Amine Protecting Groups Acid Stability Synthetic Methodology

Orthogonal Deprotection of Trichloroacetamide

The trichloroacetamide group offers an orthogonal protection strategy, as it can be selectively cleaved under mild reducing conditions (e.g., Zn/AcOH, SmI₂) or with strong nucleophiles, while remaining stable to basic conditions that cleave esters. This allows for the selective deprotection of an amine in the presence of base-sensitive functionalities [1].

Orthogonal Deprotection
Class-level inference
Stable to basic conditions (e.g., NaOH/MeOH); cleaved under reducing conditions (Zn/AcOH).
Enables orthogonal protection strategy.
Reaction compatibility review needed.
Orthogonal Protection Selective Deprotection Complex Molecule Synthesis

Yield Improvement in Benzodiazepine Synthesis

While specific yield data for Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is not reported in isolation, its use as a protected intermediate is essential for achieving high yields in benzodiazepine syntheses. The unprotected 2-aminobenzophenone, when directly reacted with chloroacetyl chloride, leads to significant byproduct formation due to uncontrolled acylation and polymerization, resulting in reported yields often below 50% [1]. In contrast, using a protected 2-aminobenzophenone derivative like Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- allows for controlled cyclization, with literature examples of related trichloroacetamide-protected intermediates achieving isolated yields of 75-85% for the cyclization step [2].

Cyclization Yield
Cross-study comparable
Reported 75–85% yield (protected) vs. 45–55% for unprotected 2-aminobenzophenone.
May support higher cyclization yield.
Isolate validation under specific conditions advised.
Benzodiazepine Synthesis Reaction Yield Process Chemistry

Improved Reaction Selectivity Over Unprotected Analog

The use of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- as a protected precursor eliminates the primary amine's nucleophilicity, thereby preventing unwanted dimerization and oligomerization reactions that plague syntheses using 2-aminobenzophenone. These side reactions can consume starting material and complicate purification, reducing overall process yield and purity [1].

Reaction Selectivity
Class-level inference
Protected amine minimizes dimerization/oligomerization byproducts vs. unprotected analog.
Reported cleaner reaction profile.
Byproduct reduction context-dependent.
Reaction Selectivity Side Reactions Process Robustness

Enhanced Crystallinity and Handling Properties

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a crystalline solid at room temperature, which facilitates purification by recrystallization and simplifies handling compared to liquid intermediates. In contrast, many structurally related benzophenone derivatives, such as 2-Aminobenzophenone (CAS 2835-77-0, melting point 42-44°C) or 2-Chloro-2,2-diphenylacetyl chloride, are low-melting solids or oils that are more difficult to handle and purify at scale .

Crystallinity
Data to verify
Crystalline solid, mp ~104–106 °C vs. low-melting solid/oil for analogous intermediates.
Facilitates purification by recrystallization.
No independent source provided; verify lot-specific properties.
Physical Properties Purification Process Chemistry

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-: High-Value Applications


1,4-Benzodiazepine Intermediate Synthesis

This compound is the preferred protected precursor for constructing the 1,4-benzodiazepine core found in numerous CNS-active drugs. The trichloroacetyl group protects the aniline nitrogen during key cyclization steps (e.g., with chloroacetyl chloride), preventing side reactions and leading to higher yields and purity [1]. The benzophenone moiety provides the necessary carbon skeleton for the benzodiazepine ring system. This application leverages the acid stability and orthogonal protection properties of the trichloroacetamide group to achieve a cleaner, more efficient synthesis.

Afacifenacin & Sodium/Calcium Exchanger Inhibitors

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is specifically cited as a participant in the synthesis of Afacifenacin (A355005), a stereoisomer of afacifenacin (A355000) which acts as a sodium/calcium exchanger inhibitor [1]. This application is relevant for preventing reperfusion injury associated with restoration of coronary blood flow via surgery. The compound's ability to serve as a protected building block in multi-step stereoselective syntheses is crucial for accessing these therapeutically important molecules.

Solid-Phase Peptide Synthesis & Combinatorial Chemistry

The orthogonal stability profile of the trichloroacetamide group makes Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- a valuable building block for solid-phase peptide synthesis and combinatorial library construction. The trichloroacetyl group can be selectively removed under mild reducing conditions (e.g., Zn/AcOH) without affecting acid-labile linkers or base-labile side-chain protecting groups commonly used in solid-phase synthesis [1]. This allows for the sequential deprotection and functionalization of complex molecules on solid supports, which is a cornerstone of modern drug discovery.

Application
Selection Property
Validation Focus
1,4-Benzodiazepine core synthesis
Acid-stable amine protection; benzophenone scaffold
Orthogonal deprotection and cyclization yield
Sodium/calcium exchanger inhibitor research intermediate
Protected chiral building block for stereoselective routes
Intermediate purity and reaction selectivity
Solid-phase synthesis & combinatorial library construction
Orthogonal protection (base-stable, cleavable under mild reducing conditions)
Selective deprotection without linker cleavage

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